An In-Depth Technical Guide to 2-Isopropyloxazole-4-carboxamide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-Isopropyloxazole-4-carboxamide: Synthesis, Properties, and Therapeutic Potential
Introduction: The Oxazole Carboxamide Scaffold in Modern Drug Discovery
The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. When coupled with a carboxamide functional group, the resulting oxazole carboxamide core offers a versatile platform for developing novel therapeutics with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
This technical guide provides a comprehensive overview of 2-isopropyloxazole-4-carboxamide, a specific derivative within this promising class of compounds. While detailed experimental data for this particular molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, aims to provide researchers and drug development professionals with a robust framework for its synthesis, characterization, and potential therapeutic applications. We will delve into its chemical structure, propose a reliable synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential in the landscape of modern drug discovery.
Chemical Structure and Nomenclature
2-Isopropyloxazole-4-carboxamide is characterized by a central oxazole ring substituted with an isopropyl group at the 2-position and a carboxamide group at the 4-position.
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IUPAC Name: 2-(propan-2-yl)-1,3-oxazole-4-carboxamide
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Molecular Formula: C₇H₁₀N₂O₂
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Molecular Weight: 154.17 g/mol
The structural arrangement of the isopropyl and carboxamide groups on the oxazole core is crucial for its chemical reactivity and biological activity. The electron-withdrawing nature of the carboxamide group influences the aromaticity and reactivity of the oxazole ring, while the lipophilic isopropyl group can impact the molecule's solubility and binding to biological targets.
Caption: Chemical structure of 2-Isopropyloxazole-4-carboxamide.
Synthesis of 2-Isopropyloxazole-4-carboxamide
The proposed synthesis involves a two-step process:
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Synthesis of 2-isopropyl-1,3-oxazole-4-carboxylic acid: This precursor can be synthesized according to the procedure outlined in The Journal of Organic Chemistry, 1993, 58, p. 5759.[4]
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Amidation of the carboxylic acid: The carboxylic acid is then converted to the primary carboxamide. This can be achieved through several reliable methods, with one of the most common being the activation of the carboxylic acid followed by reaction with an ammonia source.[7][8][9]
Caption: Proposed synthetic workflow for 2-Isopropyloxazole-4-carboxamide.
Experimental Protocol: Amidation of 2-isopropyl-1,3-oxazole-4-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the primary carboxamide via an acid chloride intermediate.
Materials:
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2-isopropyl-1,3-oxazole-4-carboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Concentrated aqueous ammonia (NH₄OH)
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Ice bath
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Standard laboratory glassware and purification apparatus
Procedure:
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Activation of the Carboxylic Acid:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-isopropyl-1,3-oxazole-4-carboxylic acid in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Slowly add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
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Remove the solvent and excess reagent under reduced pressure to yield the crude 2-isopropyloxazole-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
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Formation of the Carboxamide:
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Dissolve the crude acid chloride in an anhydrous aprotic solvent such as DCM or THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add an excess (typically 2-3 equivalents) of concentrated aqueous ammonia dropwise with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC until the acid chloride is fully consumed.
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Work-up and Purification:
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Quench the reaction by adding water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Likely a white to off-white solid at room temperature. |
| Melting Point | Not available. Expected to be higher than its carboxylic acid precursor. |
| Boiling Point | Not available. |
| Solubility | Expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, and limited solubility in water and nonpolar solvents like hexanes. |
| pKa | The amide proton is weakly acidic, with a pKa likely in the range of 17-18. The oxazole nitrogen is weakly basic. |
Spectroscopic Analysis
The structural elucidation of 2-isopropyloxazole-4-carboxamide would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[10][11][12][13]
¹H NMR Spectroscopy (Predicted)
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Oxazole Proton (C5-H): A singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm. This proton is deshielded due to the aromaticity of the oxazole ring and the electron-withdrawing effect of the adjacent carboxamide group.
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Amide Protons (-CONH₂): Two broad singlets are anticipated, one for each proton, in the range of δ 6.0-8.0 ppm. The chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
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Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected in the region of δ 3.0-3.5 ppm, coupled to the six methyl protons.
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Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected at approximately δ 1.2-1.5 ppm, corresponding to the six equivalent methyl protons.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 160-165 ppm.
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Oxazole Carbons:
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C2 (bearing the isopropyl group): Expected around δ 160-170 ppm.
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C4 (bearing the carboxamide group): Expected around δ 135-145 ppm.
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C5: Expected around δ 120-130 ppm.
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Isopropyl Carbons:
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Methine Carbon (-CH(CH₃)₂): A signal in the range of δ 25-35 ppm.
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Methyl Carbons (-CH(CH₃)₂): A signal around δ 20-25 ppm.
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Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: Two distinct bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C=O Stretching (Amide I band): A strong absorption band is anticipated around 1680-1650 cm⁻¹.
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N-H Bending (Amide II band): A band is expected in the region of 1650-1600 cm⁻¹.
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C=N Stretching (Oxazole): A sharp absorption band is expected around 1580-1520 cm⁻¹.
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C-H Stretching (Isopropyl): Bands will be present in the 3000-2850 cm⁻¹ region.
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C-O Stretching (Oxazole): A band is expected in the 1100-1000 cm⁻¹ region.
Potential Applications in Drug Development
The 2-isopropyloxazole-4-carboxamide scaffold holds considerable promise for applications in drug discovery due to the established biological activities of both the oxazole and carboxamide moieties.[2][3][14][15]
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